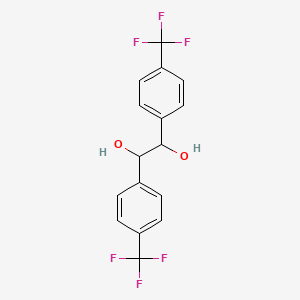
1,2-Bis(4-(trifluoromethyl)phenyl)ethane-1,2-diol
Overview
Description
1,2-Bis(4-(trifluoromethyl)phenyl)ethane-1,2-diol is a useful research compound. Its molecular formula is C16H12F6O2 and its molecular weight is 350.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2-Bis(4-(trifluoromethyl)phenyl)ethane-1,2-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Bis(4-(trifluoromethyl)phenyl)ethane-1,2-diol including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photoinduced Electron Transfer
1,2-Bis(4-(trifluoromethyl)phenyl)ethane-1,2-diol is used in the study of photoinduced electron transfer reactions. For instance, its derivative, 1,2-bis[4-N,N-(dimethylamino)phenyl]ethane-1,2-diol, was studied under UV irradiation in deaerated chloroform, leading to central carbon-carbon bond cleavage via a photoinduced electron transfer mechanism (Zhang et al., 1998).
Microbial Resolution and Asymmetric Oxidation
This compound has been explored in microbial resolution and asymmetric oxidation processes. A study demonstrated efficient microbial resolution of a similar compound, 1,2-bis-(methoxyphenyl)ethane-1,2-diol, using Trichoderma viride, and its use as a chiral catalyst in stereoselective oxidations (Yamamoto et al., 1989).
Synthesis of Diols
Research has been conducted on the synthesis of diols using hypervalent iodine(III) reagents, where compounds like 1,2-bis(trifluoroacetoxy) alcohols are obtained from alkenes. These products can be converted into corresponding diols by ammonolysis (Çelik et al., 2006).
Characterization of New Thiodiols
The compound has been used in the characterization of new thiodiols, which are crucial for the synthesis of thermoplastic nonsegmented polyurethanes. Powder diffraction data for variants of this compound have been reported, providing vital information for materials science applications (Pikus et al., 2003).
Catalysis in Organic Synthesis
It has also been used in the synthesis of optically pure C2-symmetric diols, which act as catalysts in enantioselective alkylations of aromatic aldehydes. Such applications are significant in the field of asymmetric synthesis (Gök & Kekec, 2014).
Polymerization Catalysts
This diol derivative is involved in the preparation of bis-1,2-(4-aryl-2-alkyl-1H- inden-1-yl) ethane, used as ligands in metal complexes that catalyze olefin polymerization. This highlights its role in polymer science (Lotfi et al., 2019).
Crystal Structure Analysis
1,2-Bis((2-(bromomethyl)phenyl)thio)ethane and its derivatives have been studied for their crystal structures, providing insights into their behavior in different chemical environments and their potential applications in materials science (González-Montiel et al., 2015).
Theoretical Studies in Photophysics
Theoretical studies have been conducted on osmium(II) complexes with 1,2-bis(phospholano)ethane derivatives, providing valuable information on the optical and electronic properties of materials used in organic light-emitting diodes (OLEDs) (Han et al., 2015).
properties
IUPAC Name |
1,2-bis[4-(trifluoromethyl)phenyl]ethane-1,2-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F6O2/c17-15(18,19)11-5-1-9(2-6-11)13(23)14(24)10-3-7-12(8-4-10)16(20,21)22/h1-8,13-14,23-24H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPRJPNCVRBSTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(C2=CC=C(C=C2)C(F)(F)F)O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(4-(trifluoromethyl)phenyl)ethane-1,2-diol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-Chloro-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8252713.png)

![Lithium 7-fluorobenzo[d]oxazole-2-carboxylate](/img/structure/B8252724.png)

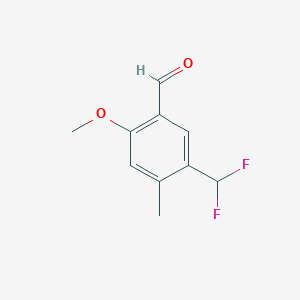
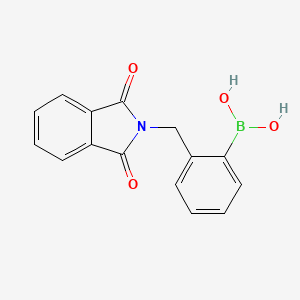
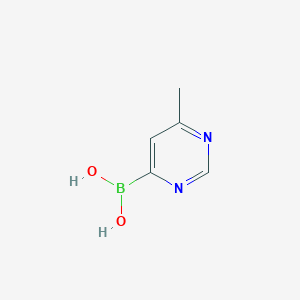
![1-(3-Aminobicyclo[1.1.1]pentan-1-yl)ethan-1-ol hydrochloride](/img/structure/B8252754.png)
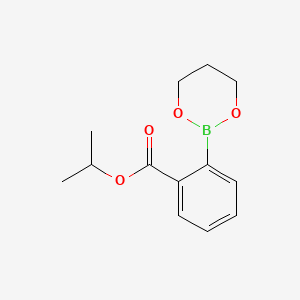
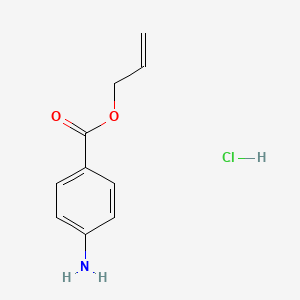
![4-Amino-6-fluorobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B8252795.png)
![(2S,4R)-1-[(2S)-2-[(1-fluorocyclopropyl)formamido]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B8252799.png)
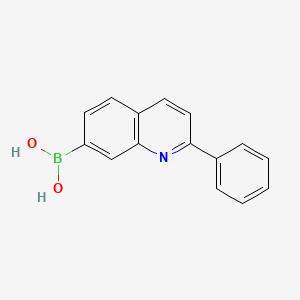
![Potassium trifluoro[4-methoxy-2-(trifluoromethyl)phenyl]boranuide](/img/structure/B8252810.png)